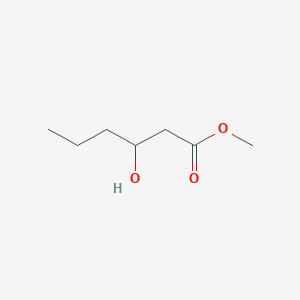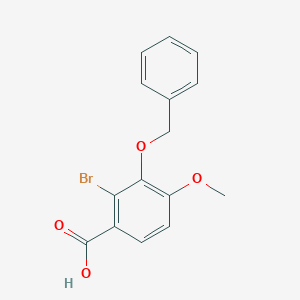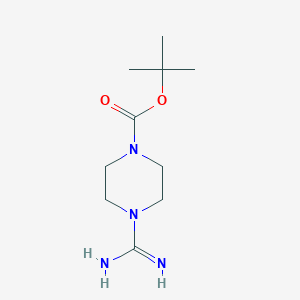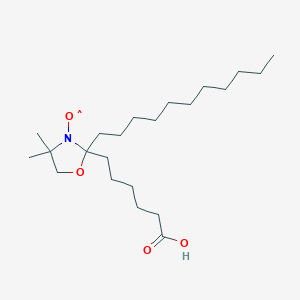
Benzoate de méthyle 2-(4-formylphényl)
Vue d'ensemble
Description
Methyl 2-(4-formylphenyl)benzoate, or methyl 2-formylbenzoate, is a chemical compound belonging to the class of benzoates. It is a white powder with a molecular weight of 212.21 and a melting point of 108-110°C. It is an aromatic compound with a formyl group attached to the benzene ring. It is insoluble in water, but is soluble in most organic solvents. It is used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
Applications De Recherche Scientifique
Synthèse pharmaceutique
Benzoate de méthyle 2-(4-formylphényl) : sert de précurseur polyvalent dans la synthèse de divers composés pharmaceutiques. Ses groupes fonctionnels ester et formyle sont réactifs, ce qui le rend approprié pour la formation de nouveaux composés ayant un potentiel de candidats médicaments. Il est particulièrement utilisé dans la synthèse de dérivés qui interagissent avec différents récepteurs, contribuant à la découverte de nouveaux médicaments .
Applications antifongiques
Ce composé présente des propriétés antifongiques, ce qui en fait un matériau de départ précieux pour le développement d’agents antifongiques. En manipulant ses groupes fonctionnels, les chercheurs peuvent synthétiser de nouvelles molécules qui ciblent les infections fongiques .
Agents antihypertenseurs
La nature bioactive du Benzoate de méthyle 2-(4-formylphényl) permet son utilisation dans la création d’agents antihypertenseurs. Ceux-ci sont essentiels pour gérer la pression artérielle et traiter des affections comme l’hypertension .
Recherche anticancéreuse
Son application dans la recherche anticancéreuse est significative en raison de sa capacité à être un précurseur de composés ayant des activités anticancéreuses. Les chercheurs tirent parti de sa structure pour développer de nouvelles molécules qui pourraient potentiellement inhiber la croissance des cellules cancéreuses .
Agents antibactériens
Le composé a été utilisé comme précurseur pour la construction d’échafaudages hétérocycliques présentant une activité antibactérienne. De nouvelles séries de dérivés de thiazole et de thiazolidinone contenant la fraction phénylbenzoate ont montré des résultats prometteurs contre diverses souches bactériennes .
Échafaudage de synthèse organique
En tant qu’échafaudage actif, le Benzoate de méthyle 2-(4-formylphényl) est une structure importante pour la préparation de molécules bioactives. C’est une matière première dans la préparation de produits médicaux et il est impliqué dans des réactions en plusieurs étapes telles que la réaction d’Ugi et la réaction de photoclic de tétrazole .
Mécanisme D'action
Target of Action
Methyl 2-(4-formylphenyl)benzoate is a complex organic compound that interacts with several different receptors .
Mode of Action
The compound consists of ester and formyl functions at vicinal positions . These functional groups are reactive and suitable for the formation of new compounds . The compound can undergo various reactions such as Ugi-reaction and tetrazole photoclick reaction .
Biochemical Pathways
Methyl 2-(4-formylphenyl)benzoate is a versatile substrate in organic synthesis . It is used as a starting material for the synthesis of various derivatives . Some of the compounds synthesized from it include quinoline based tetracycles, phthalides derivatives, 3-[alkyl(aryl)thio] isoindolinones, (±)-Crispine A obtained from isoindolinones and tetrahydro-isoquinolines, and porphyrins .
Pharmacokinetics
The compound is known to be a colorless or yellow colored oily liquid and insoluble in water . Its molecular weight is 240.25 g/mol .
Result of Action
Methyl 2-(4-formylphenyl)benzoate is known for its variety of pharmacological activities . It exhibits antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . The exact molecular and cellular effects of the compound’s action depend on the specific receptors it interacts with .
Safety and Hazards
“Methyl 2-(4-formylphenyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Orientations Futures
“Methyl 2-(4-formylphenyl)benzoate” is a useful reagent for organic synthesis and can be used in a variety of laboratory experiments. It is a versatile substrate that can be used as a raw material for the preparation of medical products . Therefore, it holds potential for future research and applications in the field of organic synthesis and pharmaceuticals.
Propriétés
IUPAC Name |
methyl 2-(4-formylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUSHZDUHWBMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401947 | |
| Record name | methyl 2-(4-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144291-47-4 | |
| Record name | methyl 2-(4-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4-formylphenyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

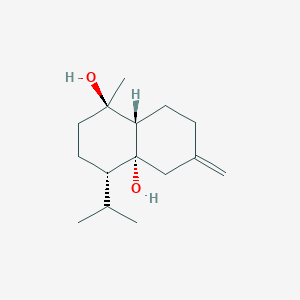
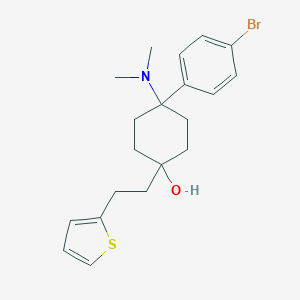
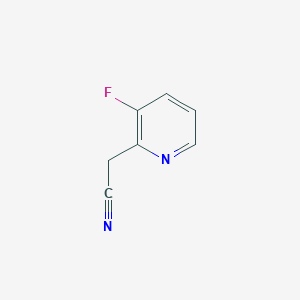
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)


